5-(1,3-Dithiolan-2-yl)nicotinic acid
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Overview
Description
5-(1,3-Dithiolan-2-yl)nicotinic acid is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.3 g/mol This compound features a nicotinic acid moiety substituted with a 1,3-dithiolan-2-yl group, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithiolan-2-yl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1,3-dithiolane. One common method includes the use of 1,2-ethanedithiol in the presence of a suitable catalyst to form the dithiolan ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dithiolan-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to dithiol groups.
Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted nicotinic acid derivatives .
Scientific Research Applications
5-(1,3-Dithiolan-2-yl)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1,3-Dithiolan-2-yl)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
1,3-Dithiolane-containing nitromethylene derivatives: Used as insecticides with similar dithiolan rings.
Uniqueness
5-(1,3-Dithiolan-2-yl)nicotinic acid is unique due to its combination of the nicotinic acid and dithiolan moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO2S2 |
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Molecular Weight |
227.3 g/mol |
IUPAC Name |
5-(1,3-dithiolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S2/c11-8(12)6-3-7(5-10-4-6)9-13-1-2-14-9/h3-5,9H,1-2H2,(H,11,12) |
InChI Key |
PDKHXLKODMUXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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